1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine
Beschreibung
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2S/c1-20-18-21(2)26(22(3)19-20)31(29,30)28-16-14-27(15-17-28)25(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-13,18-19,25H,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNLYDGDHWFUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361291 | |
| Record name | 1-(Diphenylmethyl)-4-(2,4,6-trimethylbenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5854-47-7 | |
| Record name | 1-(Diphenylmethyl)-4-(2,4,6-trimethylbenzene-1-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine typically involves the reaction of diphenylmethyl chloride with 4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including receptors, enzymes, and ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs vary in substituents on the piperazine ring, leading to differences in molecular weight, solubility, and bioactivity. Key comparisons include:
*Mts = (2,4,6-trimethylphenyl)sulfonyl .
Pharmacological and Functional Differences
- Receptor Affinity: The diphenylmethyl group in the target compound may confer unique receptor interactions. For example, 1-(diphenylmethyl)piperazine derivatives in showed moderate 5-HT2A receptor binding (Ki = 21–2584 nM), whereas analogs with phenyl(piperazin-1-yl)methanone exhibited lower affinity .
- Anticonvulsant Activity: Compounds with phenoxyethyl substituents (e.g., ’s II and X) demonstrated higher protective indices (PI > valproate) in electroshock tests, suggesting that bulky substituents enhance anticonvulsant effects compared to sulfonyl groups .
- Metabolic Stability : Fluorinated analogs () may exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Thermal and Solubility Properties
- Melting Points : Piperazine derivatives with sulfonyl groups (e.g., ) typically exhibit melting points between 132–230°C, influenced by substituent bulk and symmetry . The target compound’s diphenylmethyl group likely increases its melting point relative to smaller analogs.
- Solubility : Methoxy-substituted derivatives () show enhanced aqueous solubility compared to diphenylmethyl or trimethylphenyl analogs, which are more lipophilic .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The diphenylmethyl group’s bulk may sterically hinder receptor binding in some contexts (e.g., low 5-HT2A affinity in ), while enhancing interactions with hydrophobic pockets in others .
- Synthetic Flexibility : Modular synthesis (e.g., ) allows for rapid generation of analogs, enabling optimization of pharmacokinetic and pharmacodynamic properties .
- Therapeutic Potential: Compounds like ’s enantiomers highlight the importance of chirality in biological activity, suggesting the target compound’s enantiomers should be evaluated separately .
Biologische Aktivität
1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine is a chemical compound with the CAS number 5854-47-7. It has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of analgesic and neuroprotective effects. This article explores the biological activity of this compound, summarizing relevant studies, findings, and potential therapeutic applications.
- Molecular Formula : C26H30N2O2S
- Molecular Weight : 450.60 g/mol
- Structural Features : The compound features a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group derived from 2,4,6-trimethylphenol.
Analgesic Properties
Research indicates that derivatives of piperazine compounds exhibit significant analgesic properties. A study on similar piperazine derivatives demonstrated that modifications to the phenyl groups can enhance analgesic activity. For instance, certain derivatives showed analgesic effects that were 23-56 times more potent than morphine in experimental models . This suggests that this compound may possess comparable or enhanced analgesic effects due to its unique structural features.
Neuroprotective Effects
Piperazine derivatives have also been explored for their neuroprotective potential. Inhibiting acetylcholinesterase (AChE) is a common target for neuroprotective agents, especially in the context of Alzheimer's disease. Virtual screening studies have shown that various piperazine derivatives can effectively bind to AChE at both the peripheral anionic site and catalytic sites . This binding could potentially lead to reduced amyloid aggregation and improved cognitive function.
Research Findings
Case Studies
- Analgesic Activity Assessment : In a study involving various 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines, compounds with specific hydroxyl substitutions exhibited enhanced analgesic effects compared to their parent compounds and morphine .
- Neuroprotective Screening : A series of piperazine derivatives were evaluated for their ability to inhibit AChE. The most promising candidates demonstrated significant binding affinity, indicating their potential as therapeutic agents for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-(Diphenylmethyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine to improve yield and purity?
- Methodology :
- Step 1 : Use nucleophilic substitution reactions under inert atmospheres to minimize side reactions (e.g., oxidation or hydrolysis) .
- Step 2 : Optimize reaction parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–85°C | Higher yields at 85°C |
| Solvent | Dry acetonitrile/DCM | Reduces byproducts |
| Reaction Time | 8–12 hours | Ensures completion |
- Step 3 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization .
Q. What are the best practices for confirming the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Analyze and spectra to verify substituent positions (e.g., diphenylmethyl group at N1, sulfonyl group at N4) .
- X-ray Crystallography : Resolve the chair conformation of the piperazine ring and dihedral angles between aromatic groups (e.g., 40.2° between benzene rings in similar derivatives) .
- Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H]+ ion) and fragmentation patterns .
Q. How can researchers assess the purity of this compound for pharmacological studies?
- Quality Control Protocol :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); target >98% purity .
- TLC : Monitor reactions with silica plates (Rf ~0.4–0.5 in ethyl acetate/hexane) .
- Elemental Analysis : Validate calculated vs. observed C, H, N, S content (deviation <0.4%) .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Approach :
- Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure affinity for targets like GPCRs or kinases .
- Kinetic Studies : Determine inhibition constants (Ki) via enzyme inhibition assays (e.g., IC50 curves under varying substrate concentrations) .
- Computational Docking : Model interactions with targets (e.g., sulfonyl group forming hydrogen bonds with catalytic residues) .
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- SAR Framework :
- Modify Substituents :
| Modification Site | Biological Impact (Hypothesized) |
|---|---|
| Sulfonyl Group (N4) | Alters target selectivity |
| Diphenylmethyl (N1) | Enhances lipophilicity |
- Synthesize Analogues : Replace 2,4,6-trimethylphenyl with electron-withdrawing groups (e.g., nitro) to test receptor binding .
- In Vitro Testing : Screen analogues against disease-relevant cell lines (e.g., cancer, neurological models) .
Q. How should researchers address contradictory data in stability or bioactivity studies?
- Troubleshooting Guide :
- Stability Contradictions :
- If degradation occurs in aqueous buffers, test stability under inert conditions (e.g., argon atmosphere, pH 7.4) .
- Use accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
- Bioactivity Variability :
- Validate assay conditions (e.g., cell passage number, serum-free media) to minimize variability .
- Cross-validate using orthogonal assays (e.g., functional cAMP assays vs. binding assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
